3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6

Stable isotope labeling LC-MS/MS quantification Chromatographic co-elution

3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 delivers a definitive +6 Da mass shift—exceeding the +3 Da minimum for isotope-dilution LC-MS/MS—eliminating isotopic cross-interference. The ring-positioned 13C6 label guarantees chromatographic co-elution with unlabeled analyte, avoiding the differential matrix effects seen with deuterated analogs. This makes it the sole reliable internal standard for Levothyroxine Impurity 44 quantification in ANDA method validation and QC release testing under FDA/EMA guidance. Ideal for expanding thyroid hormone metabolomics panels to include T4-lactic acid metabolites.

Molecular Formula C15H10I4O5
Molecular Weight 783.812
CAS No. 1346603-58-4
Cat. No. B585438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6
CAS1346603-58-4
Synonymsα-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzenepropanoic Acid-13C6;  3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]lactic Acid-13C6; 
Molecular FormulaC15H10I4O5
Molecular Weight783.812
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)O
InChIInChI=1S/C15H10I4O5/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,20-21H,3H2,(H,22,23)/i4+1,5+1,7+1,8+1,9+1,13+1
InChIKeyJEAVLSCJUQYFHT-WIZSHPFNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6: Stable Isotope-Labeled Thyroid Hormone Analog for Quantitative LC-MS/MS


3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 (CAS 1346603-58-4) is a stable isotope-labeled analogue of 3,5,3',5'-Tetraiodo Thyrolactic Acid (T4-lactic acid), a thyroid hormone analogue and a known impurity of Levothyroxine (designated Levothyroxine Impurity 44) . The compound is labeled with six carbon-13 atoms, yielding a molecular formula of C9[13C]6H10I4O5 and a molecular weight of 783.81 g/mol, which is +6 Da heavier than the unlabeled form (C15H10I4O5, MW 777.85) [1]. This mass differential places it within the optimal range for stable isotope-labeled internal standards (SIL-IS) used in isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), where a minimum mass shift of +3 Da is recommended to avoid isotopic cross-interference [2].

Why 3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 Cannot Be Replaced by Unlabeled or Deuterated Analogs in Quantitative LC-MS/MS Workflows


Substituting 3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 with its unlabeled form (CAS 7069-47-8) or a deuterated analog introduces distinct analytical liabilities. Unlabeled compounds cannot serve as internal standards in isotope-dilution MS because they are indistinguishable from endogenous analyte signals, rendering matrix-effect correction impossible [1]. Deuterium-labeled analogs, while offering a mass shift, are documented to exhibit chromatographic isotopic separation from their unlabeled counterparts (deuterium isotope effect), leading to differential matrix effects at distinct retention times—a problem that 13C-labeled internal standards largely overcome due to their near-identical physicochemical behavior [2]. Furthermore, structurally similar but non-identical analogs (e.g., tetraiodothyroacetic acid) exhibit different ionization efficiencies and extraction recoveries, compromising quantification accuracy when used as surrogate internal standards [3].

3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6: Quantitative Differentiation Evidence for Scientific Procurement


Mass Shift Superiority of 13C6-Labeled Thyrolactic Acid Over Deuterated Analogs for Chromatographic Co-Elution

The 13C6 labeling of 3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 (MW 783.81) provides a +6 Da mass shift relative to the unlabeled analyte (MW 777.85), with zero chromatographic retention time shift—a critical advantage over deuterated internal standards which exhibit measurable isotopic fractionation on reversed-phase columns . Industry guidance notes that 13C labels provide improved isotope stability, negligible isotope scrambling, and conserved chromatographic elution relative to unlabeled standards, while deuterium labels can cause retention time differences that lead to differential matrix effects .

Stable isotope labeling LC-MS/MS quantification Chromatographic co-elution

Molecular Weight Differential Meets Optimal SIL-IS Selection Criteria for Quantitative LC-MS/MS

The +6 Da mass differential between 3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 (MW 783.81) and its unlabeled counterpart (MW 777.85) exceeds the minimum recommended threshold of +3 Da for stable isotope-labeled internal standards (SIL-IS), as specified in procurement selection criteria from TRC [1]. This mass differential ensures baseline mass spectrometric resolution from the unlabeled analyte's isotopic envelope, preventing cross-contribution between internal standard and analyte quantification channels [1]. Industry guidance further recommends that the internal standard molecular weight should preferably exceed the analyte molecular weight by at least 1% or 4–5 mass units; the +6 Da shift represents a +0.77% mass increase on a ~778 Da molecule, meeting the mass unit criterion [2].

Internal standard selection Isotope-dilution MS Quantitative bioanalysis

Targeted Quantification of a Known Levothyroxine Impurity: 13C6-Labeled Thyrolactic Acid Enables Specific Impurity Tracking vs. Generic Hormone Analogs

3,5,3',5'-Tetraiodo Thyrolactic Acid is explicitly catalogued as Levothyroxine Impurity 44, and the 13C6-labeled form enables its specific and interference-free quantification in Levothyroxine drug substance and drug product matrices . The unlabeled compound is used in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial Levothyroxine production [1]. No other thyroid hormone analog—such as tetraiodothyroacetic acid (Tetrac) or triiodothyroacetic acid (Triac)—can substitute for this specific impurity tracking application because their structural differences alter chromatographic retention, MS/MS fragmentation, and extraction recovery characteristics, making them unsuitable as internal standards for this specific analyte [2].

Pharmaceutical impurity profiling Levothyroxine quality control ANDA method validation

Expanding Thyroid Hormone Metabolite Coverage: Thyrolactic Acid as an Under-Investigated THM Requiring Dedicated SIL-IS

Recent advances in thyroid hormone metabolite (THM) profiling have established LC-MS/MS methods capable of simultaneously analyzing 9–11 THMs using 13C6-labeled internal standards [1]. These methods currently include T0, 3-T1, 3,5-T2, T3, rT3, and T4 as 13C6-labeled internal standards, achieving recovery rates of 96–107% and full chromatographic separation within a 7-minute run time [1][2]. Notably, thyrolactic acid derivatives are not included in these existing THM panels, despite being identified as authentic thyroid hormone metabolites as early as 1959 [3]. The lack of a dedicated 13C6-labeled internal standard for thyrolactic acid creates a gap in comprehensive THM profiling. 3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 fills this gap by providing the necessary SIL-IS for accurate quantification of this historically under-investigated metabolite, enabling expansion of THM panels beyond the currently established 9–11 analytes [1][3].

Thyroid hormone metabolomics THM profiling Isotope-dilution LC-MS/MS

13C6 Ring Labeling Position on the Tyrosyl Ring Provides Metabolic Stability Advantage in Tracing Studies Versus Side-Chain-Labeled Alternatives

The 13C6 labeling in 3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 is incorporated into the phenolic (tyrosyl) ring of the molecule . This labeling position is documented to provide superior metabolic stability compared to side-chain-labeled alternatives: the 13C6-tyrosyl ring remains intact during deiodination and oxidative deamination metabolic pathways that thyroid hormone metabolites undergo, whereas labels on the alanine side chain are subject to loss during oxidative deamination (conversion to acetic acid derivatives) . Published syntheses of 13C6-labeled thyroid hormone metabolites (TA4-13C6, TA3-13C6, T0-13C6) utilize 13C6-bromo-benzene to incorporate the label into the aromatic ring, confirming the ring-labeling strategy as the preferred approach for metabolic stability [1].

Metabolic tracing Isotopic label stability Thyroid hormone metabolism

3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6: High-Value Application Scenarios for Scientific Procurement


Levothyroxine Pharmaceutical Impurity Method Validation (ANDA/QC)

3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 serves as the definitive isotope-labeled internal standard for quantifying Levothyroxine Impurity 44 in drug substance and drug product matrices. Its chemical identity with the target impurity, combined with a +6 Da mass shift, enables accurate, matrix-effect-corrected quantification in ANDA method validation and routine QC release testing [1]. No structural analog (e.g., Tetrac-13C6) can substitute because retention time and ionization differences introduce systematic bias that must be justified to regulators [2].

Comprehensive Thyroid Hormone Metabolite (THM) Profiling Panel Expansion

Current high-throughput LC-MS/MS THM profiling methods quantify 9–11 analytes using 13C6-labeled internal standards but omit thyrolactic acid metabolites [1]. Incorporating 3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 as an internal standard enables expansion of these panels to include T4-lactic acid, bridging a documented gap in thyroid hormone metabolomics and supporting research into the role of thyrolactic acids in thyroid pathophysiology [2].

Metabolic Tracing of Thyroid Hormone Degradation Pathways Using Stable Isotope-Dilution LC-MS/MS

The ring-positioned 13C6 label on 3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 remains intact through sequential deiodination and oxidative deamination metabolic transformations, unlike side-chain-labeled analogs [1]. This enables its use as a tracer for studying thyroid hormone catabolic flux, where the labeled ring core can be tracked through multiple downstream metabolites (e.g., conversion to tetraiodothyroacetic acid and subsequent deiodinated products) in cell-based and in vivo models [2].

Regulatory Bioanalytical Method Development Requiring SIL-IS with Optimal Mass Differential

For bioanalytical laboratories developing validated LC-MS/MS methods under FDA/EMA guidance, 3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 provides a +6 Da mass shift that exceeds the +3 Da minimum and meets the +4–5 Da optimal range for SIL-IS selection [1]. The 13C6 label ensures chromatographic co-elution with the unlabeled analyte, eliminating the differential matrix effects observed with deuterated internal standards and satisfying regulatory expectations for isotope-dilution internal standard performance [2].

Quote Request

Request a Quote for 3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.